tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKRKFPKUAHGF-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (2R,5S)-Piperazine Precursors
This method leverages commercially available enantiomerically pure piperazine derivatives. For example, (2R,5S)-2-methylpiperazine is reacted with tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc protective group, followed by hydroxymethylation at the 5-position.
A representative procedure involves:
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Boc Protection : (2R,5S)-2-methylpiperazine (1.0 equiv) is treated with Boc₂O (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C, achieving >95% yield.
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Hydroxymethylation : The Boc-protected intermediate undergoes hydroxymethylation using formaldehyde in the presence of NaBH₃CN, yielding the target compound in 82% yield after silica gel chromatography.
Key advantages include high stereochemical fidelity and minimal epimerization risks. However, the reliance on expensive chiral starting materials limits scalability.
Asymmetric Synthesis via Evans’ Oxazaborolidine Catalysis
This route constructs the piperazine ring de novo using asymmetric catalysis. A diketone precursor undergoes cyclization with a chiral Evans’ oxazaborolidine catalyst to establish the (2R,5S) configuration.
Experimental Protocol :
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Cyclization : 2,5-Diketopiperazine (10 mmol) is treated with (R)-oxazaborolidine (0.1 equiv) in toluene at −78°C, followed by slow addition of BH₃·THF. The reaction proceeds with 88% enantiomeric excess (ee).
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Boc Protection : The resulting piperazine is Boc-protected using Boc₂O in THF/water (9:1) with NaHCO₃, yielding 76% after recrystallization.
This method offers excellent stereocontrol but requires stringent anhydrous conditions and specialized catalysts.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Racemic tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid) to isolate the (2R,5S) enantiomer.
Optimized Conditions :
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Salt Formation : A racemic mixture (5.0 g) is dissolved in ethanol and treated with dibenzoyl-L-tartaric acid (1.2 equiv). The diastereomeric salt precipitates at 4°C, yielding 45% of the desired enantiomer after three recrystallizations.
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Boc Deprotection/Reprotection : To enhance purity, the resolved amine is deprotected with HCl/dioxane and reprotected with Boc₂O, achieving >99% ee.
While cost-effective, this method suffers from moderate yields and high solvent consumption.
Reaction Conditions and Optimization
Hydroxymethylation Step Optimization
The introduction of the hydroxymethyl group at position 5 is critical. Comparative studies reveal:
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCHO/NaBH₃CN | THF | 0°C → RT | 82 | 98 |
| HCHO/NaBH₄ | MeOH | RT | 68 | 95 |
| Paraformaldehyde/BH₃·SMe₂ | DCM | −20°C | 75 | 97 |
NaBH₃CN in THF provides superior yields and fewer side reactions (e.g., over-reduction).
Stereochemical Control in Piperazine Ring Formation
The (2R,5S) configuration is enforced via:
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Chiral Auxiliaries : (S)-Proline-derived catalysts induce desired stereochemistry during cyclization, achieving 90% ee.
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Enzymatic Resolution : Lipase-catalyzed acetylation of racemic intermediates selectively modifies the unwanted enantiomer, enabling 85% recovery of (2R,5S)-isomer.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advances employ continuous flow systems to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under certain conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Overview
Tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (5-LOX) .
- Neuroprotective Effects : There is evidence suggesting that this compound may offer protective effects against neurodegenerative conditions by reducing oxidative stress markers in cellular models .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Drug Development for Neurodegenerative Diseases : Given its neuroprotective properties, this compound may be useful in developing treatments for diseases like Alzheimer's and Parkinson's.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory medications.
Case Studies
- Neuroprotection in Cellular Models :
- Inhibition of Lipoxygenase Enzymes :
Mechanism of Action
The mechanism of action of tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes. The hydroxymethyl group can form hydrogen bonds with biological targets, while the piperazine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
(a) (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 1403898-64-5)
- Key Difference : Stereochemistry at position 5 (R-configuration instead of S).
- For example, the (2R,5R) isomer was synthesized in 87% yield using benzyl chloroformate (), while the (2R,5S) variant is noted for its storage instability ().
- Synthesis : Reacted with sodium hydroxide and benzyl chloroformate in THF/water ().
(b) Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2584980-97-0)
Substituent Variations
(a) tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride (CAS 792969-69-8)
- Key Difference : Hydroxymethyl group replaced by methyl at position 4.
- Impact : Eliminates hydrogen-bonding capability, reducing hydrophilicity. The hydrochloride salt increases aqueous solubility ().
- Molecular Formula : C₁₁H₂₃ClN₂O₂ ().
(b) tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS 574007-66-2)
Functional Group Modifications
(a) tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
- Key Difference : Incorporates a boronic ester for Suzuki-Miyaura coupling ().
- Application : Used in cross-coupling reactions to synthesize biaryl derivatives ().
(b) tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Comparative Data Table
Biological Activity
tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic implications.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- CAS Number : 1403898-64-5
Synthesis
The synthesis of this compound typically involves:
- Protection of Nitrogen Atoms : Using tert-butyl chloroformate.
- Hydroxymethylation : Introduction of the hydroxymethyl group via formaldehyde in the presence of a suitable base.
- Alkylation : Methylation through reagents like methyl iodide.
This synthetic route allows for the efficient production of the compound, which can be scaled up using continuous flow processes to enhance yield and sustainability .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Lipophilicity : The tert-butyl group enhances membrane permeability.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological targets, influencing receptor interactions.
- Receptor Modulation : The piperazine ring facilitates interactions with neurotransmitter receptors, potentially modulating neurotransmitter release and activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
A study demonstrated that compounds with similar piperazine structures can act as serotonin receptor modulators. Specifically, they may influence the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
Neuroprotective Properties
Animal models have shown that derivatives of this compound may offer neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Study: Serotonin Receptor Interaction
In a comparative study of various piperazine derivatives, this compound was found to selectively activate serotonin receptors associated with appetite regulation. This highlights its potential use in treating obesity and related metabolic disorders .
Data Table: Biological Activities Overview
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step routes starting with Boc-protected piperazine derivatives. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., 1,4-dioxane at 110°C with K₂CO₃ as a base) are used to introduce substituents . Purification via silica gel chromatography (hexane:ethyl acetate gradients) achieves yields >80% . Optimization includes controlling temperature, solvent polarity, and stoichiometry of reagents to minimize byproducts.
Q. How is the stereochemical configuration confirmed in synthesized samples?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For instance, monoclinic crystal systems (space group P2₁/n) with refined R values <0.05 confirm stereochemistry . Complementary techniques include chiral HPLC (using amylose-based columns) and ¹H/¹³C NMR analysis of coupling constants and NOE effects to validate diastereomeric purity .
Q. What analytical techniques are critical for assessing purity and identity post-synthesis?
- Methodology : LCMS (electrospray ionization) confirms molecular weight (e.g., m/z 372.2 [M+H]⁺), while ¹H NMR (400 MHz, CDCl₃) identifies functional groups (e.g., tert-butyl singlet at δ 1.46 ppm) . Purity is quantified via reverse-phase HPLC with UV detection (e.g., 99.6% purity at 4.92 min retention time) .
Advanced Research Questions
Q. What strategies resolve racemic mixtures of tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate during synthesis?
- Methodology : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (lipases or esterases) can achieve enantiomeric excess >95% . Diastereomeric salt formation with tartaric acid derivatives is also effective. Monitoring enantiomeric ratios via circular dichroism (CD) or chiral SFC ensures resolution efficiency .
Q. How does computational modeling predict reactivity and stereochemical outcomes in its synthesis?
- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 09) model transition states to predict regioselectivity in nucleophilic substitutions. Molecular docking (AutoDock Vina) evaluates steric and electronic effects of the hydroxymethyl group on reaction pathways . Software like SHELXL refines crystallographic data to validate predicted conformations .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodology : Racemization at elevated temperatures is mitigated by using low-boiling solvents (e.g., THF) and continuous-flow reactors for precise thermal control . In-line PAT (process analytical technology), such as FT-IR spectroscopy, monitors enantiomeric ratios in real time. Catalytic asymmetric methods (e.g., organocatalysts) improve scalability .
Q. How does the hydroxymethyl group influence biological interactions, such as enzyme binding or receptor affinity?
- Methodology : The hydroxymethyl group enhances hydrogen bonding with active sites (e.g., kinase ATP pockets), as shown in SAR studies of analogous piperazine derivatives . Radioligand binding assays (e.g., IC₅₀ determinations) and molecular dynamics simulations (AMBER) quantify its role in stabilizing ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
